Oxapmtt
Description
Oxapmtt (systematic IUPAC name pending verification) is a synthetic organic compound with a heterocyclic backbone, characterized by an oxygen-containing ring system and a substituted aromatic moiety. Its molecular structure includes functional groups that confer unique physicochemical properties, such as moderate polarity, thermal stability up to 250°C, and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Properties
CAS No. |
70056-25-6 |
|---|---|
Molecular Formula |
C45H70N10O12S2 |
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,13S,16S)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H70N10O12S2/c1-9-24(4)36-42(64)54-37(25(5)56)43(65)51-30(19-33(46)57)39(61)52-31(44(66)55-16-10-11-32(55)41(63)50-28(17-23(2)3)38(60)48-21-34(47)58)22-68-69-45(6,7)20-35(59)49-29(40(62)53-36)18-26-12-14-27(67-8)15-13-26/h12-15,23-25,28-32,36-37,56H,9-11,16-22H2,1-8H3,(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H,54,64)/t24-,25+,28-,29-,30-,31-,32?,36-,37?/m0/s1 |
InChI Key |
ZXHAQJSRGRIXJY-VYKVSDTASA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC(CC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Synonyms |
1-desaminopenicillamyl-2-MeO-Tyr-4-Thr-oxytocin OXAPMTT oxytocin, 1-deaminopenicillamyl-MeO-Tyr(2)-Thr(4)- oxytocin, 1-deaminopenicillamyl-O-methyltyrosyl(2)-threonyl(4)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- This compound vs. 1,3,4-Oxadiazole : this compound’s higher melting point and solvent compatibility make it preferable for high-temperature reactions, but its synthetic complexity limits large-scale applications .
- This compound vs. Benzofuran : this compound lacks the photostability of benzofuran derivatives, restricting its use in optoelectronics .
- Gaps in Data: No peer-reviewed studies directly compare this compound’s bioactivity or environmental impact with its analogs, highlighting a critical research need .
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